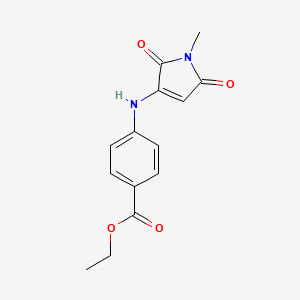

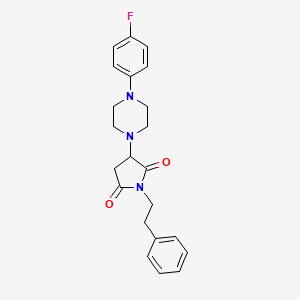

ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is an organic compound. It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key building block in many pharmaceuticals and natural products .

Synthesis Analysis

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which could be a potential precursor to the compound , has been described . This synthesis involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray and DFT-calculated structure . The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the IR spectrum of a related compound shows peaks at 3303 cm−1 (N–H), 3120 cm−1 (=C–H), and 1725 cm−1 (C=O) .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is a derivative of maleimide, which is known for its biologically active imide group. It can be used to synthesize various pharmaceuticals due to its reactivity with nucleophiles and electrophiles. It’s particularly useful in creating compounds with anti-inflammatory and analgesic properties .

Antibacterial Agents

The structure of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate allows it to be a precursor in the synthesis of sulfonamide derivatives. These derivatives are among the first synthetic antibacterial drugs and continue to be explored for new antibacterial properties to combat antibiotic resistance .

Antitumor Activity

Maleimides, from which this compound is derived, have shown potential in antitumor applications. They can be modified to create new molecules with antitumor activity, which is crucial in the development of cancer therapies .

Enzyme Inhibition

The compound’s maleimide core can inhibit various proteins, including enzymes like cyclooxygenase and kinase. These enzymes are involved in critical biological processes, and their inhibition can be used to treat diseases like cancer and inflammatory disorders .

Polymerization and Copolymerization

Due to the presence of an activated double bond and an imide group, ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate can undergo polymerization and copolymerization. This makes it valuable in creating polymers for medical devices, coatings, and drug delivery systems .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives synthesized from this compound can act as carbonic anhydrase inhibitors. This application is significant in treating conditions like glaucoma and edema, as well as in managing seizures and altitude sickness .

Direcciones Futuras

The synthesis of related compounds has been reported, indicating potential future directions for the synthesis and study of this compound . For example, a four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished .

Propiedades

IUPAC Name |

ethyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(19)9-4-6-10(7-5-9)15-11-8-12(17)16(2)13(11)18/h4-8,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLICJFAFOGSZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2741519.png)

![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)

![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)